Antimycin A7b
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Overview
Description
Antimycin A7b is a member of the antimycin family, which are antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on aerobic respiration and their toxicity towards pathogenic fungi . This compound, like other antimycins, consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Preparation Methods
Antimycin A7b is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound involve the formation of the dilactone ring and the subsequent attachment of the acyl and alkyl side chains . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Antimycin A7b undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dilactone ring can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Antimycin A7b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation . In biology, it serves as a potent inhibitor of mitochondrial respiration, making it valuable for research on cellular metabolism and apoptosis . In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting cancer cells . Industrially, it is used as a fish poison to control unwanted fish populations in lakes and ponds .
Mechanism of Action
Antimycin A7b exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the electron transport chain leads to the inhibition of oxidative phosphorylation and a decrease in ATP production . The molecular targets of this compound include components of the mitochondrial respiratory chain, particularly cytochrome c reductase .
Comparison with Similar Compounds
Antimycin A7b is similar to other members of the antimycin family, such as antimycin A1, A2, and A3 . These compounds share a common structural framework but differ in the length and branching of their acyl and alkyl side chains . The uniqueness of this compound lies in its specific side chain modifications, which can influence its biological activity and potency . Other similar compounds include various antifungal antibiotics produced by Streptomyces species, such as amphotericin B and nystatin .
Properties
CAS No. |
197791-89-2 |
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Molecular Formula |
C26H36N2O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-8-20(30)37-23-16(5)36-26(34)21(15(4)35-25(33)18(23)12-11-14(2)3)28-24(32)17-9-7-10-19(22(17)31)27-13-29/h7,9-10,13-16,18,21,23,31H,6,8,11-12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 |
InChI Key |
KZVGUKWFPHOOQA-PDPGNHKXSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origin of Product |
United States |
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